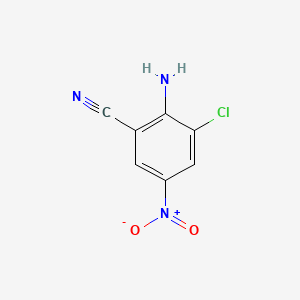

2-Amino-3-chloro-5-nitrobenzonitrile

Descripción

Nomenclature and Chemical Identification within Scholarly Literature

Accurate and unambiguous identification of chemical compounds is fundamental in scientific discourse. 2-Amino-3-chloro-5-nitrobenzonitrile is identified through a standardized IUPAC name, various synonyms used across chemical databases and publications, and unique registry numbers.

IUPAC Name and Synonyms (e.g., 2-Cyano-6-chloro-4-nitroaniline)

The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is this compound. epa.gov However, it is also frequently referenced by a number of synonyms in commercial and academic sources. One of the most common synonyms is 2-Cyano-6-chloro-4-nitroaniline. jnfuturechemical.comscbt.com This alternative name treats the molecule as an aniline derivative rather than a benzonitrile (B105546) derivative.

| Nomenclature | Name |

| IUPAC Name | This compound epa.gov |

| Common Synonyms | 2-Cyano-6-chloro-4-nitroaniline jnfuturechemical.comscbt.com |

| 6-Chloro-2-cyano-4-nitroaniline jnfuturechemical.comfishersci.com | |

| 2-Cyano-4-nitro-6-chloro aniline jnfuturechemical.comfishersci.com | |

| Benzonitrile, 2-amino-3-chloro-5-nitro- epa.govjnfuturechemical.com |

CAS Registry Number (20352-84-5) and EC Number (243-760-0)

To provide a definitive and universal identification, specific numerical identifiers are assigned to chemical substances. The CAS (Chemical Abstracts Service) Registry Number for this compound is 20352-84-5. epa.govjnfuturechemical.combiosynth.com The EC Number (European Community Number), used for regulatory purposes within the European Union, is 243-760-0. jnfuturechemical.comchemicalbook.com

| Identifier | Registry Number |

| CAS Registry Number | 20352-84-5 epa.govscbt.com |

| EC Number | 243-760-0 jnfuturechemical.comchemicalbook.com |

| Molecular Formula | C₇H₄ClN₃O₂ epa.govbiosynth.comscbt.com |

| Molecular Weight | 197.58 g/mol epa.govbiosynth.comscbt.com |

Chemical Classification and Structural Features

The chemical behavior and reactivity of this compound are dictated by its classification as a substituted aromatic nitrile and the interplay of its constituent functional groups.

Aromatic Nitrile Derivative

This compound is classified as an aromatic nitrile. jnfuturechemical.com This class of organic compounds is characterized by a nitrile functional group (-C≡N) directly attached to an aromatic ring system. fiveable.me Aromatic nitriles are significant in organic synthesis and are found in numerous pharmaceuticals and dyes. fiveable.menih.gov The nitrile group's strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring, affecting its reactivity in various chemical transformations. nih.gov

Functional Groups: Amino, Chloro, Nitro, and Nitrile

The molecule possesses four distinct functional groups which determine its chemical character:

Amino group (-NH₂): An electron-donating group that can act as a nucleophile and a base.

Chloro group (-Cl): A halogen substituent that is electronegative and acts as a weak deactivator in electrophilic aromatic substitution.

Nitro group (-NO₂): A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution.

Nitrile group (-C≡N): A strongly electron-withdrawing group that can undergo various reactions, such as hydrolysis and reduction. wikipedia.org

Aromatic Core and Substituent Orientations

The core of the molecule is a benzonitrile structure, which is a benzene (B151609) ring with an attached nitrile group. The substituents are arranged in a specific orientation on this ring. Following IUPAC nomenclature, the carbon atom attached to the nitrile group is designated as position 1. The other substituents are located as follows:

The amino group is at position 2.

The chloro group is at position 3.

The nitro group is at position 5.

This specific substitution pattern is crucial as it dictates the steric and electronic environment around the molecule, influencing its interactions and potential for further chemical modification. The relative positions of the electron-donating amino group and the electron-withdrawing nitro and nitrile groups create a complex electronic landscape across the aromatic ring.

Significance and Research Relevance

The academic and industrial interest in this compound stems primarily from its utility as a precursor molecule. Its multifunctional nature allows it to serve as a foundational component for constructing a wide array of more complex chemical structures.

In the field of organic synthesis, an "intermediate" is a molecule that is formed from reactants and reacts further to give the desired product. This compound is a well-established intermediate due to its array of reactive sites. fishersci.com Chemists utilize this compound as a starting material because its functional groups can be selectively modified in multi-step synthetic sequences.

The presence of ortho-amino and nitrile groups is particularly significant. This arrangement is a classic precursor for building fused ring systems, as the two groups can react with various reagents to close a new ring onto the existing benzene ring. The electron-withdrawing properties of the nitro and nitrile groups also activate the aromatic ring for certain types of reactions, while the chloro group can be a site for nucleophilic substitution or a handle for cross-coupling reactions.

A primary application of this compound is as a building block for the synthesis of heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are cornerstone structures in medicinal chemistry. The ortho-amino benzonitrile moiety is a key pharmacophore for creating nitrogen-containing heterocycles.

For example, this structural motif is widely used in the synthesis of quinazolines . Quinazolines are bicyclic heterocyclic compounds that form the core of many biologically active molecules. The synthesis can involve the reaction of the amino group and the nitrile group with a one-carbon source, such as formic acid or an aldehyde, to construct the fused pyrimidine ring characteristic of quinazolines. The specific substituents (chloro and nitro groups) on the this compound ring allow for the creation of specifically functionalized quinazoline derivatives, which can be further elaborated into target molecules.

The utility of this compound as a building block directly translates to its potential in applied fields, notably in the synthesis of pharmaceuticals and dyes. fishersci.com

Pharmaceutical Synthesis : Many important classes of drugs are based on heterocyclic scaffolds like benzodiazepines and quinazolines. chemicalbook.comnih.gov Substituted aminobenzonitriles are valuable starting materials for these pharmacologically significant compounds, which include sedatives, muscle relaxants, and neuroleptics. chemicalbook.com The ability to synthesize complex, functionalized heterocycles makes this compound a compound of interest in drug discovery and development programs.

Dye Synthesis : The compound is explicitly identified as an intermediate for disperse dyes. unilongindustry.comguidechem.com Disperse dyes are non-ionic colorants with low water solubility, used for coloring synthetic fibers like polyester. In this context, the amino group on the this compound molecule is typically converted into a diazonium salt. This highly reactive diazonium salt is then coupled with another aromatic compound (a coupling component) to form an azo compound. The resulting azo linkage (-N=N-) is a strong chromophore, responsible for the color of the dye. The chloro and nitro substituents on the ring are crucial for tuning the final color and improving properties like lightfastness.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-chloro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-6-2-5(11(12)13)1-4(3-9)7(6)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYNBLCPQVDRCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066599 | |

| Record name | Benzonitrile, 2-amino-3-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20352-84-5 | |

| Record name | 2-Amino-3-chloro-5-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20352-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-amino-3-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020352845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2-amino-3-chloro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 2-amino-3-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-chloro-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Amino 3 Chloro 5 Nitrobenzonitrile

De Novo Synthesis Strategies

The synthesis of 2-Amino-3-chloro-5-nitrobenzonitrile can be approached through multi-step sequences involving the strategic introduction of functional groups onto an aromatic scaffold. While direct synthesis routes are not extensively documented in publicly available literature, plausible pathways can be inferred from established chemical principles and known transformations of analogous compounds.

Precursor-Based Routes

A logical precursor for the synthesis of this compound is 2-amino-5-nitrobenzonitrile. The synthesis of this precursor is well-established and can be achieved through various methods, most notably the dehydration of 5-nitroanthranilic acid amide. google.com This dehydration can be effected using a range of dehydrating agents. google.com

A subsequent, crucial step would be the regioselective chlorination of 2-amino-5-nitrobenzonitrile. The directing effects of the substituents on the aromatic ring play a critical role in determining the position of chlorination. The amino group is an activating, ortho-, para-director, while the nitro and cyano groups are deactivating, meta-directors. This combination of directing effects strongly favors the introduction of the chlorine atom at the 3-position, which is ortho to the amino group and meta to the nitro and cyano groups.

Table 1: Synthesis of 2-Amino-5-nitrobenzonitrile (Precursor) via Dehydration of 5-Nitroanthranilic Acid Amide

| Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Phosphorus oxychloride | Nitrobenzene (B124822) | 100-110 | 63.5 | google.com |

| Phosphorus pentachloride | Dioxane | 40 | 96 | google.com |

| Phosphorus pentoxide | N-methylpyrrolidone | 80 | 91 | google.com |

This table presents data for the synthesis of the precursor compound, 2-amino-5-nitrobenzonitrile.

Nitration Reactions in Synthesis of Nitro-Substituted Benzonitriles

Nitration is a fundamental reaction for introducing a nitro group onto an aromatic ring and is a key step in the synthesis of many nitro-substituted benzonitriles. researchgate.net The reaction typically involves an electrophilic aromatic substitution mechanism using a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. organic-chemistry.org

A relevant example is the synthesis of 2-fluoro-5-nitrobenzonitrile from 2-fluorobenzonitrile. In this transformation, 2-fluorobenzonitrile is treated with the mixed acid to introduce a nitro group onto the benzene (B151609) ring. The fluorine atom is an ortho-, para-director, leading to the formation of the 5-nitro isomer.

Chemical Transformations and Reactivity Studies

The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the amino, chloro, and nitrobenzonitrile moieties. The electron-withdrawing nature of the nitro and cyano groups significantly influences the nucleophilicity of the amino group and the reactivity of the aromatic ring.

Reactions Involving the Amino Group

The amino group in this compound, while on a deactivated ring, retains nucleophilic character and can participate in a variety of chemical transformations. quora.com

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, attacking various electrophilic centers. quora.com While the electron-withdrawing substituents on the ring decrease its basicity and nucleophilicity compared to aniline, it can still react with strong electrophiles. chemistrysteps.com These reactions can lead to the formation of a wide range of derivatives.

A common and predictable reaction of the amino group is amidation, which involves its acylation to form an N-aryl amide. This transformation can be achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine to neutralize the acid byproduct. ncert.nic.in This reaction is a versatile method for creating a diverse library of derivatives with potential applications in medicinal chemistry and materials science. acs.org The resulting amides can be further modified or may themselves be the target molecules.

For instance, the general reaction of a primary aromatic amine with an acyl chloride proceeds via nucleophilic acyl substitution. The amino group attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and a proton to yield the amide.

Another derivatization pathway for primary aromatic amines is the formation of diazonium salts through reaction with nitrous acid at low temperatures. byjus.com These diazonium salts are versatile intermediates that can undergo various subsequent reactions, such as the Sandmeyer reaction, to introduce a range of functional groups onto the aromatic ring. masterorganicchemistry.comnih.govlibretexts.org

Table 2: General Conditions for Amidation of Aromatic Amines

| Acylating Agent | Base | Solvent | General Conditions |

|---|---|---|---|

| Acyl Chloride | Pyridine | Dichloromethane, Chloroform | Room temperature or gentle heating |

This table presents generalized conditions for the amidation of aromatic amines, which are applicable to this compound.

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to various chemical transformations, most notably reduction.

Reduction to Amino Groups

The reduction of the nitro group in this compound to a primary amine is a pivotal transformation, as it yields 2,5-diamino-3-chlorobenzonitrile. This resulting diamine is a key precursor for the synthesis of various heterocyclic systems, such as benzimidazoles. A common and effective method for this reduction involves catalytic hydrogenation. For instance, the reduction of a related compound, 3-methyl-2-nitrobenzoic acid methyl ester, is achieved through catalytic hydrogenation to form 3-methyl-2-aminobenzoic acid methyl ester. google.com Another widely used method is the reduction with metals in an acidic medium, such as iron powder in the presence of hydrochloric acid. google.com

| Reactant | Reagents and Conditions | Product | Reference |

| 3-methyl-2-nitrobenzoic acid methyl ester | Catalytic Hydrogenation | 3-methyl-2-aminobenzoic acid methyl ester | google.com |

| 2-chloro-5-nitro-benzoic acid | Zinc and Hydrochloric Acid | 2-chloro-5-amino-benzoic acid | google.com |

Formation of Other Nitrogen-Containing Functional Groups

While the complete reduction to an amino group is the most common transformation, the nitro group can also be partially reduced to other nitrogen-containing functional groups, such as hydroxylamines or azo compounds, under specific reaction conditions. However, detailed studies focusing on such transformations for this compound are not extensively documented in the reviewed literature.

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo hydrolysis to form either amides or carboxylic acids, and it can also participate in cyclization reactions to form heterocyclic rings.

Hydrolysis to Carboxylic Acids or Amides

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-3-chloro-5-nitrobenzoic acid, or the amide, 2-amino-3-chloro-5-nitrobenzamide. The hydrolysis of nitriles is a well-established reaction in organic chemistry. For instance, the related compound 2-chloro-3-nitrobenzoic acid can be prepared from 2-chloro-3-nitrile precursors, implying the feasibility of this transformation. google.com The hydrolysis of 2-chloro-5-nitrobenzoic acid from its corresponding nitrile is also a known process. google.com

| Reactant | Product | Reference |

| 2-chloro-3-nitrobenzonitrile | 2-chloro-3-nitrobenzoic acid | google.com |

| 2-chloro-5-nitrobenzonitrile | 2-chloro-5-nitrobenzoic acid | google.com |

Cyclization Reactions for Heterocycle Formation

The nitrile group, in conjunction with the adjacent amino group, makes this compound a prime candidate for cyclization reactions to form fused heterocyclic systems, particularly quinazolines. Following the reduction of the nitro group to an amino group, the resulting o-diaminobenzonitrile can undergo cyclization. The synthesis of quinazolinone libraries from anthranilic acid derivatives is a well-documented process and suggests a similar potential for this compound. nih.gov

Reactions Involving the Chloro Substituent

The chloro substituent on the aromatic ring is susceptible to nucleophilic aromatic substitution, although the reactivity is influenced by the other functional groups present. The electron-withdrawing nitro group enhances the ring's susceptibility to nucleophilic attack. Reactions involving the displacement of the chlorine atom by various nucleophiles, such as amines or alkoxides, can lead to a diverse range of substituted benzonitrile (B105546) derivatives. While specific examples for this compound are not detailed in the provided search results, the general principles of nucleophilic aromatic substitution on activated halobenzenes are well-established. For example, the synthesis of 2-amino-5-nitrobenzonitrile from 2-chloro-4-nitroaniline with a copper(I) cyanide pyridine complex demonstrates a related nucleophilic substitution. google.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the synthesis of substituted aromatic compounds, particularly those activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The presence of a nitro group ortho or para to a leaving group, such as a halogen, significantly activates the aromatic ring towards nucleophilic attack. wikipedia.orgquizlet.com This activation is due to the stabilization of the intermediate Meisenheimer complex through resonance. wikipedia.orgresearchgate.netyoutube.com

A plausible synthetic route to this compound could start from a di-halogenated nitrobenzene derivative, such as 1,2-dichloro-4-nitrobenzene. The chlorine atom at the 2-position is activated by the para-nitro group, making it susceptible to nucleophilic substitution by an amino group source, such as ammonia or an ammonia equivalent. The reaction of 3,4-dichloronitrobenzene with sodium methoxide, where the para-chloro substituent is preferentially replaced, serves as a good analogy for this type of regioselectivity. quizlet.comquizlet.com

The general mechanism for an SNAr reaction involves two main steps: addition of the nucleophile to form a resonance-stabilized carbanion (the Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. youtube.comucla.edu The rate of reaction is influenced by the strength of the electron-withdrawing groups, the nature of the leaving group, and the nucleophile. masterorganicchemistry.com

For the synthesis of N-substituted-2-nitroanilines, the reaction of 2-chloronitrobenzene with various amines in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective, yielding good to excellent results. tandfonline.comtandfonline.com This demonstrates the feasibility of introducing an amino group via SNAr on a chloro-nitro activated ring.

A potential synthetic sequence starting from a readily available precursor is outlined below:

| Starting Material | Reagent | Product | Reaction Type |

| 1,2-Dichloro-4-nitrobenzene | Ammonia (or equivalent) | 2-Amino-1-chloro-4-nitrobenzene | SNAr |

| 2-Amino-1-chloro-4-nitrobenzene | Cyanide source | This compound | Cyanation |

This proposed pathway relies on the established principles of SNAr reactions on activated aromatic systems.

Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by transition metals, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org The synthesis of aryl nitriles from aryl halides via palladium-catalyzed cyanation is a well-established and widely used method. rsc.orgrsc.orgrsc.org This approach offers a milder alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions and tolerates a wide range of functional groups. nih.gov

In a potential synthesis of this compound, a key step could be the introduction of the cyano group onto a pre-existing chloro-nitro-aniline scaffold via a cross-coupling reaction. For instance, if a suitable dihalo-nitroaniline precursor were available, selective cyanation could be achieved.

The general catalytic cycle for a palladium-catalyzed cyanation involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source, and finally reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. researchgate.net A significant challenge in these reactions is the potential for catalyst deactivation by the cyanide ion. nih.gov To mitigate this, various cyanide sources have been developed, with zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being less toxic and commonly used alternatives to sodium or potassium cyanide. rsc.orgnih.gov

Recent advancements have focused on developing more robust and efficient catalytic systems. For example, palladium nanoparticles supported on zinc oxide have been used for the cyanation of aryl halides with K₄[Fe(CN)₆] in the absence of additional ligands or bases. rsc.org Nickel-catalyzed cyanation has also emerged as a cost-effective alternative. google.com

A plausible cross-coupling approach is detailed in the table below:

| Substrate | Cyanide Source | Catalyst System | Product |

| 2,4-Dichloro-6-nitroaniline | K₄[Fe(CN)₆] | Pd(OAc)₂ / Ligand | This compound |

| 2-Bromo-4-chloro-6-nitroaniline | Zn(CN)₂ | Pd(PPh₃)₄ | This compound |

These examples are based on the extensive literature on palladium-catalyzed cyanation of various aryl halides, including those with electron-withdrawing and amino substituents. nih.gov

Catalysis in Synthesis and Transformation

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The synthesis and subsequent reactions of this compound can benefit significantly from various catalytic strategies.

Transition Metal Catalysis

Transition metal catalysis is indispensable for a variety of organic transformations, including the cross-coupling reactions discussed previously. rsc.org

Palladium Catalysis: As highlighted, palladium catalysts are paramount for the cyanation of aryl halides to form benzonitriles. rsc.orgrsc.orgrsc.org The choice of ligand is crucial for the efficiency of the catalytic system. Ligands such as 1,2-bis(diphenylphosphino)ethane (DPPE) have been employed in combination with Pd(OAc)₂ for the cyanation of aryl halides. rsc.org The development of palladacycle precatalysts has also led to more effective catalytic systems. nih.gov The cyanation of various aryl bromides and iodides with diverse substituents, including nitro and chloro groups, has been successfully achieved using palladium nanoparticles on zinc ferrite with K₄[Fe(CN)₆]. nih.gov

Copper Catalysis: Copper-catalyzed reactions also offer a valuable synthetic utility. The Rosenmund-von Braun reaction, a classical method for aryl nitrile synthesis, traditionally uses stoichiometric copper(I) cyanide. nih.gov Modern variations have explored catalytic amounts of copper. Furthermore, copper catalysis is effective in the alkylation of nitroalkanes, which could be relevant for further transformations of the nitro group in the target molecule. nih.gov A patent for the synthesis of the related 2-amino-5-nitrobenzonitrile describes the reaction of 2-chloro-4-nitroaniline with a copper(I) cyanide pyridine complex, indicating the utility of copper in cyanation reactions of activated aryl chlorides. google.com

Nickel Catalysis: Nickel catalysts are gaining prominence as a more economical alternative to palladium for cross-coupling reactions. google.com Nickel-based systems, often in conjunction with ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), have been developed for the cyanation of aryl chlorides with less toxic cyanide sources like Zn(CN)₂. organic-chemistry.org Dual photoredox-nickel catalysis has also been employed for the cyanation of aryl halides under benign conditions. chinesechemsoc.org

Organocatalysis and Biocatalysis

Organocatalysis: Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for various transformations. bohrium.com While direct applications to the synthesis of this compound are not explicitly documented, related reactions fall within the scope of organocatalysis. For instance, the synthesis of α-aminonitriles can be achieved through organocatalytic Strecker reactions. bohrium.commdpi.com Asymmetric nucleophilic aromatic substitution has also been demonstrated using chiral organocatalysts derived from cinchonidine. wikipedia.org The synthesis of substituted tetrahydroquinolines from 2-amino-β-nitrostyrenes has been achieved using diphenylprolinol TMS ether as an organocatalyst. researchgate.net

Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. While the direct enzymatic synthesis of this compound is not reported, biocatalytic methods for key transformations exist. For example, the nitration of aromatic compounds, a fundamental step in the synthesis of many nitroaromatics, can be achieved using enzymes. researchgate.net The oxidation of an amino group to a nitro group can be performed by certain flavin-dependent monooxygenases. researchgate.net Although challenges remain in developing robust biocatalytic nitration methods, this approach holds promise for more sustainable chemical production. researchgate.net

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The synthesis of this compound likely proceeds through well-established mechanistic pathways.

Reaction Mechanism Elucidation

Nucleophilic Aromatic Substitution (SNAr) Mechanism: The SNAr mechanism is a two-step process. wikipedia.orgucla.edu

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group. This is typically the rate-determining step. The attack results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.netyoutube.com The negative charge is delocalized throughout the ring and is stabilized by electron-withdrawing substituents, particularly those at the ortho and para positions relative to the site of attack. quizlet.comyoutube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group. This step is generally fast.

The presence of the nitro group para to one of the chlorine atoms in a potential precursor like 1,2-dichloro-4-nitrobenzene is critical for stabilizing the Meisenheimer complex and facilitating the substitution. quizlet.com

Transition Metal-Catalyzed Cross-Coupling Mechanism: The mechanism of palladium-catalyzed cyanation of an aryl halide generally follows a catalytic cycle: researchgate.net

Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd(II)-X).

Transmetalation (or Salt Metathesis): The halide ligand on the palladium is exchanged for a cyano group from the cyanide source (e.g., from Zn(CN)₂ or K₄[Fe(CN)₆]).

Reductive Elimination: The aryl group and the cyano group are eliminated from the palladium complex as the final product (Ar-CN). This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of this cycle can be hampered by the strong binding of cyanide to the palladium center, which can lead to catalyst poisoning. nih.gov The choice of ligands and cyanide source is therefore critical to maintain catalytic activity.

Kinetic Studies and Reaction Rate Determination

Comprehensive kinetic analysis is a crucial aspect of chemical process development, providing insights into the mechanism of a reaction and allowing for the optimization of reaction conditions. Such studies for the synthesis of this compound would typically involve monitoring the concentration of reactants and products over time under various conditions.

Hypothetical Data for Reaction Progress:

While specific experimental data is unavailable, a kinetic study would typically generate data that could be presented as follows. The table below is a hypothetical representation of how the concentration of the starting material and product might change over time in a typical synthesis.

| Time (minutes) | Concentration of Starting Material (mol/L) | Concentration of this compound (mol/L) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.72 | 0.28 |

| 30 | 0.61 | 0.39 |

| 60 | 0.37 | 0.63 |

| 90 | 0.22 | 0.78 |

| 120 | 0.13 | 0.87 |

Factors Influencing Reaction Rate:

The rate of formation of this compound would be expected to be influenced by several key parameters:

Temperature: Generally, an increase in temperature increases the reaction rate.

Concentration: Higher concentrations of reactants typically lead to a faster reaction rate.

Catalyst: The presence and concentration of a catalyst, if used in the synthesis, would significantly affect the rate.

Rate Law Determination:

A key goal of kinetic studies is to determine the rate law for the reaction, which mathematically expresses the relationship between the reaction rate and the concentration of the reactants. For a hypothetical reaction where starting material 'A' forms the product, the rate law might be expressed as:

Rate = k[A]^n

Where 'k' is the rate constant and 'n' is the order of the reaction with respect to reactant A. Determining these values is fundamental to understanding and controlling the synthesis process.

Without published research, further detailed discussion on the specific kinetic profile for the synthesis of this compound remains speculative.

Spectroscopic and Structural Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides granular information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule, including their chemical environments, connectivity, and spatial relationships.

While specific experimental data for the ¹H NMR spectrum of 2-Amino-3-chloro-5-nitrobenzonitrile is not widely published in readily accessible literature, the expected proton signals can be predicted based on its structure. The aromatic region of the spectrum would feature two distinct protons. The proton at position 4 (ortho to the nitro group and meta to the chloro group) and the proton at position 6 (ortho to both the amino and chloro groups) would likely appear as doublets due to coupling with each other. The amino group (-NH₂) would typically present as a broad singlet. The exact chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitro and cyano groups and the electron-donating effect of the amino group, as well as the halogenation from the chloro group.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4 | ~8.0-8.5 | Doublet (d) | ~2-3 |

| H-6 | ~7.0-7.5 | Doublet (d) | ~2-3 |

Note: The data in this table is predicted based on standard chemical shift values and substituent effects and has not been experimentally verified from the searched sources.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has seven unique carbon atoms, and each would produce a distinct signal in the ¹³C NMR spectrum. The carbon atom of the cyano group (-CN) would appear in the characteristic nitrile region of the spectrum. The six aromatic carbons would have chemical shifts determined by the attached substituents.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-CN) | ~115-120 |

| C2 (-NH₂) | ~145-150 |

| C3 (-Cl) | ~125-130 |

| C4 | ~120-125 |

| C5 (-NO₂) | ~140-145 |

| C6 | ~110-115 |

Note: This data is predictive and based on established principles of ¹³C NMR spectroscopy.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY experiment would show a correlation between the protons on C-4 and C-6, confirming their scalar coupling relationship.

HMQC/HSQC: An HMQC or HSQC (Heteronuclear Single Quantum Coherence) experiment would reveal one-bond correlations between each proton and the carbon to which it is directly attached. This would definitively link the proton signals to their corresponding carbon signals in the aromatic ring.

HMBC: The HMBC spectrum provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. For instance, the proton at C-4 would be expected to show correlations to C-2, C-6, and the carbon of the cyano group (C-7). The amino protons could show correlations to C-2 and C-3. These correlations are instrumental in confirming the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₄ClN₃O₂), the predicted exact mass can be calculated. PubChemLite provides predicted collision cross-section data for various adducts of this compound, which is relevant for ion mobility-mass spectrometry studies. uni.lu

Predicted HRMS Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 198.00648 |

| [M+Na]⁺ | 219.98842 |

Source: Predicted data from PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Upon ionization, typically through electrospray ionization (ESI), the molecule would form a protonated molecule, [M+H]+, or a deprotonated molecule, [M-H]-, depending on the ionization mode. In positive ion mode, the protonated molecule of this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.

The subsequent collision-induced dissociation (CID) of the parent ion would likely lead to the loss of small neutral molecules. Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (NO2), as well as the elimination of other functional groups or parts of the benzene (B151609) ring. strath.ac.ukresearchgate.net For this compound, characteristic fragmentation would likely involve the loss of the nitro group, the amino group, the chloro substituent, or the nitrile group. The study of related nitroaromatic molecules has shown that the presence of a nitro group can significantly influence the fragmentation pathways. strath.ac.uknih.gov

Predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, can be calculated. These theoretical values can aid in the identification of the compound in complex mixtures when compared with experimental data.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 198.00648 | 144.4 |

| [M+Na]+ | 219.98842 | 155.3 |

| [M-H]- | 195.99192 | 147.5 |

| [M+NH4]+ | 215.03302 | 161.4 |

| [M+K]+ | 235.96236 | 147.8 |

| [M+H-H2O]+ | 179.99646 | 137.5 |

| [M+HCOO]- | 241.99740 | 162.7 |

| [M+CH3COO]- | 256.01305 | 191.5 |

This data is predicted and serves as a theoretical guide for experimental analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its nitrile, amino, chloro, and nitro functional groups.

Nitrile Group (C≡N): The stretching vibration of the nitrile group typically appears as a sharp, medium-intensity band in the region of 2260-2222 cm-1.

Amino Group (N-H): Primary amines exhibit two characteristic N-H stretching vibrations in the region of 3500-3300 cm-1, corresponding to the asymmetric and symmetric stretching modes. The N-H bending vibration is usually observed around 1650-1580 cm-1.

Chloro Group (C-Cl): The C-Cl stretching vibration is typically found in the fingerprint region of the IR spectrum, generally between 800 and 600 cm-1.

Nitro Group (NO2): The nitro group displays two strong stretching vibrations: an asymmetric stretch between 1560 and 1500 cm-1 and a symmetric stretch between 1360 and 1300 cm-1.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino | N-H Stretch (asymmetric) | 3500 - 3400 | Medium |

| Amino | N-H Stretch (symmetric) | 3400 - 3300 | Medium |

| Nitrile | C≡N Stretch | 2260 - 2222 | Medium, Sharp |

| Amino | N-H Bend | 1650 - 1580 | Medium |

| Nitro | NO₂ Asymmetric Stretch | 1560 - 1500 | Strong |

| Nitro | NO₂ Symmetric Stretch | 1360 - 1300 | Strong |

| Chloro | C-Cl Stretch | 800 - 600 | Medium to Strong |

The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the nitro and nitrile groups) in this compound suggests the potential for both intramolecular and intermolecular hydrogen bonding. These interactions can be observed in the IR spectrum as a broadening and a shift to lower wavenumbers of the N-H stretching bands of the amino group. The extent of this shift provides information about the strength of the hydrogen bonds. In the solid state, intermolecular hydrogen bonds are expected to play a significant role in the crystal packing.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

While a crystal structure for this compound has not been publicly reported, the structure of the closely related compound, 2-Amino-5-nitrobenzonitrile, has been determined (CCDC Number: 231063). This analog provides valuable insight into the likely solid-state structure. Based on this related structure, this compound is expected to crystallize in a similar manner, with the planar benzene ring and its substituents forming a relatively flat molecule. The crystal packing would likely be stabilized by intermolecular interactions, including hydrogen bonds and π-π stacking of the aromatic rings.

Table 3: Representative Crystallographic Data for the Analogous Compound 2-Amino-5-nitrobenzonitrile (CCDC 231063)

| Parameter | Value |

| Compound Name | 2-Amino-5-nitrobenzonitrile |

| CCDC Number | 231063 |

| Molecular Formula | C₇H₅N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.796(1) |

| b (Å) | 22.083(4) |

| c (Å) | 8.647(2) |

| β (°) | 98.49(2) |

| Volume (ų) | 716.3(3) |

| Z | 4 |

The molecular conformation of this compound in the solid state would be determined by the torsion angles between the plane of the benzene ring and the planes of the amino and nitro groups. To maximize conjugation, the nitro and nitrile groups are expected to be nearly coplanar with the benzene ring. The presence of the chloro and amino groups at the 2 and 3 positions may introduce some steric hindrance, potentially causing slight deviations from planarity. The specific torsion angles would be precisely determined from the crystallographic data and are crucial for understanding the electronic properties and intermolecular interactions of the molecule.

Intermolecular Interactions and Crystal Packing

The crystal packing is anticipated to be dominated by a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions. The presence of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, alongside the electron-donating amino (-NH₂) group, creates a molecule with distinct regions of positive and negative electrostatic potential, which are key drivers for the intermolecular associations.

In the analogous compound, 2-amino-3-chloro-5-nitrobenzamide, the molecules are linked in the crystal lattice, forming layers. doaj.org It is highly probable that this compound would exhibit a similar layered or sheet-like packing arrangement. The planar nature of the benzene ring facilitates the formation of stacks, where π-π interactions between adjacent aromatic rings contribute to the stability of the crystal structure. The relative positioning of the chloro and nitro substituents will influence the offset of these stacked rings.

Furthermore, the chlorine atom can participate in halogen bonding, acting as an electrophilic region (a σ-hole) that can interact with nucleophilic atoms like the oxygen atoms of the nitro group or the nitrogen of the cyano group on neighboring molecules. These directional interactions play a crucial role in determining the precise three-dimensional arrangement of the molecules in the crystal.

Table 1: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Potential Donor | Potential Acceptor | Significance in Crystal Packing |

| Hydrogen Bonding | Amino group (-NH₂) | Nitro group (-O), Cyano group (-N) | Primary driver of molecular aggregation |

| π-π Stacking | Benzene Ring | Benzene Ring | Contributes to the formation of columnar or layered structures |

| Halogen Bonding | Chlorine atom (-Cl) | Nitro group (-O), Cyano group (-N) | Influences the directional arrangement of molecules |

| Dipole-Dipole | Nitro (-NO₂), Cyano (-CN) | Nitro (-NO₂), Cyano (-CN) | Contributes to the overall lattice energy |

Hydrogen Bonding Networks in the Crystalline State

The hydrogen bonding network is a critical determinant of the supramolecular assembly in the crystalline state of this compound. The primary hydrogen bond donor is the amino (-NH₂) group, while the potential acceptors are the nitrogen atom of the cyano (-CN) group and the oxygen atoms of the nitro (-NO₂) group.

Based on the analysis of the structurally similar 2-amino-3-chloro-5-nitrobenzamide, it is expected that the amino group will form N-H···O and N-H···N hydrogen bonds with the nitro and cyano groups of adjacent molecules, respectively. doaj.org In the case of the benzamide (B126) analog, N-H···O hydrogen bonds are observed to link the molecules, creating layers. doaj.org A similar pattern is anticipated for this compound, where these hydrogen bonds would likely form chains or sheets of molecules.

Intramolecular hydrogen bonds may also be present, particularly between one of the hydrogen atoms of the amino group and the adjacent chlorine atom (N-H···Cl) or an oxygen atom of the nitro group. Such intramolecular interactions would contribute to the planarity of the molecule.

The interplay between these different hydrogen bonds results in a robust, three-dimensional network that stabilizes the crystal lattice. The specific geometry of these bonds, including donor-acceptor distances and angles, would be precisely determined by single-crystal X-ray diffraction analysis.

Table 2: Predicted Hydrogen Bond Parameters (based on analogous structures)

| Donor (D) | Hydrogen (H) | Acceptor (A) | Type of Hydrogen Bond | Expected D-H···A Distance (Å) | Expected D-H···A Angle (°) |

| N-H | H (amino) | O (nitro) | Intermolecular | 2.8 - 3.2 | 150 - 170 |

| N-H | H (amino) | N (cyano) | Intermolecular | 2.9 - 3.3 | 140 - 160 |

| N-H | H (amino) | Cl (chloro) | Intramolecular | 2.7 - 3.1 | 100 - 120 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the geometric and electronic properties of 2-Amino-3-chloro-5-nitrobenzonitrile. These calculations offer a granular view of the molecule's orbitals and charge characteristics.

The electronic structure of this compound is characterized by the arrangement of its constituent atoms—a benzene (B151609) ring substituted with an amino (-NH2), a chloro (-Cl), a nitro (-NO2), and a nitrile (-CN) group. Theoretical calculations, typically performed using Density Functional Theory (DFT), elucidate the distribution of electrons within the molecular orbitals. Analysis of these orbitals is key to understanding the molecule's electronic transitions and stability. The presence of both electron-donating (amino) and electron-withdrawing (nitro, nitrile, chloro) groups creates a complex electronic environment within the aromatic system.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule. wikipedia.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO is anticipated to be centered on the electron-deficient nitro and nitrile groups. This distribution dictates how the molecule will interact with electrophiles and nucleophiles.

Table 1: Predicted Frontier Molecular Orbital Energies (Note: The following data is illustrative and based on general principles of similarly substituted aromatic compounds, as specific experimental or calculated values for this exact molecule are not publicly available.)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

The distribution of electrical charge across the this compound molecule is highly non-uniform due to the varied electronegativity of its substituents. Molecular Electrostatic Potential (MEP) maps are computational tools that visualize this charge distribution. In these maps, regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack. These are expected around the nitro and nitrile groups. Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack, likely found near the hydrogen atoms of the amino group. This detailed charge mapping is crucial for understanding intermolecular interactions.

Molecular Dynamics (MD) Simulations

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time, revealing its flexibility and interactions with its environment.

MD simulations can explore the conformational landscape of this compound. The primary sources of flexibility in the molecule are the rotation of the amino group and the nitro group around their bonds to the benzene ring. Simulations can determine the most stable (lowest energy) conformations and the energy barriers between different rotational states. The planarity of the molecule is a key factor, as conjugation between the substituents and the aromatic ring influences its electronic properties. Steric hindrance between the adjacent amino and chloro groups likely imposes significant constraints on the rotational freedom of the amino group.

The behavior of this compound can change significantly in the presence of a solvent. MD simulations incorporating explicit solvent molecules (like water or organic solvents) can model these solvation effects. These simulations analyze the formation of hydrogen bonds between the solvent and the amino or nitro groups of the solute. The arrangement of solvent molecules around the solute forms a "solvation shell," which can influence the solute's conformation and reactivity. Understanding these interactions is vital for predicting the molecule's solubility and its behavior in a reaction medium.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property. For complex molecules like this compound, QSAR models can be instrumental in predicting their behavior and characteristics.

While specific, dedicated QSAR models for this compound are not extensively documented in publicly available literature, predictive models can be constructed based on studies of structurally related compounds, such as substituted nitrobenzenes and benzonitriles. These models utilize molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure.

For nitroaromatic compounds, QSAR studies have shown that toxicity and reactivity are often dependent on a combination of descriptors. It is rare for a single parameter to provide a statistically significant correlation, necessitating multiparametric models. nih.gov Key descriptors for predicting the properties of substituted nitrobenzenes include:

Hydrophobicity (logP): This descriptor measures the partitioning of a compound between an oily and an aqueous phase, indicating its tendency to accumulate in lipid environments. For this compound, a predicted XlogP value is approximately 2.0. uni.lu

Electronic Descriptors: These describe the electronic aspects of the molecule. Important electronic descriptors include the energy of the Lowest Unoccupied Molecular Orbital (εLUMO), the electrophilicity index (ω), and hyperpolarizability. core.ac.ukdergipark.org.tr The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the benzene ring and is a critical factor in its reactivity.

Topological and Steric Descriptors: These parameters account for the size, shape, and branching of a molecule. Indices such as the Platt Index (PI), Szeged Index (Sz), and Balaban Index (J) have been used in models for substituted nitrobenzenes. nih.gov The positions of the amino, chloro, and nitro groups on the benzonitrile (B105546) ring create a specific steric and electronic environment that would be captured by these descriptors.

A hypothetical QSAR model for this compound would likely be a multiparametric equation combining these types of descriptors to predict properties such as chemical reactivity, toxicity, or other endpoints. For instance, a model for toxicity might take the form:

Toxicity = c₀ + c₁(logP) + c₂(ω) + c₃(εLUMO) + c₄(Steric Descriptor)

Where the coefficients (c) are determined through statistical regression analysis of a training set of similar molecules. Studies on other nitrobenzene (B124822) derivatives have successfully used such multiparametric equations to predict toxicity. nih.govcore.ac.uk

The following table summarizes key molecular descriptors that would be relevant for developing a QSAR model for this compound, based on models for related compounds.

| Descriptor Class | Specific Descriptor | Predicted Value/Relevance for this compound |

| Hydrophobicity | XlogP | ~2.0 uni.lu |

| Electronic | Electrophilicity Index (ω) | High, due to the presence of the nitro group. core.ac.uk |

| LUMO Energy (εLUMO) | Expected to be low, indicating susceptibility to nucleophilic attack. core.ac.uk | |

| Hyperpolarizability | Influenced by the position of substituents on the benzene ring. dergipark.org.tr | |

| Topological | Platt Index (PI), Szeged Index (Sz) | Quantifies the molecular structure and branching. nih.gov |

A crucial step in the development and validation of any QSAR model is the correlation of its predictions with experimentally determined data. A robust QSAR model should not only accurately describe the data for the compounds used to build it (the training set) but also have high predictive power for new, untested compounds.

For this compound, there is a limited amount of publicly available, correlated experimental and predicted data. However, we can examine some predicted physical properties and compare them to experimental values to illustrate the principle.

| Property | Predicted Value | Experimental Value |

| Melting Point | 183-187 °C (Predicted) chemdad.com | Not readily available |

| pKa | -4.10 ± 0.20 (Predicted) chemdad.com | Not readily available |

| Boiling Point | 353.4 ± 42.0 °C (Predicted) chemdad.com | Not readily available |

The validation of a QSAR model's predictive ability is typically assessed using statistical metrics such as the square of the correlation coefficient (R²) for the training set and the square of the predictive correlation coefficient (q²) for a test set of compounds. A high q² value (e.g., > 0.6) is generally considered indicative of a model with good predictive capacity. nih.gov

In the broader context of substituted benzonitriles and nitrobenzenes, QSAR models have demonstrated good correlation with experimental data for various endpoints. For example, a QSAR model for the toxicity of mono-substituted nitrobenzenes showed strong predictive capability using a cross-validation method. nih.gov Similarly, models developed for other classes of compounds, such as benzimidazole (B57391) derivatives, have shown high correlation coefficients (r² up to 0.886) between predicted and observed biological activities. nih.gov

While a comprehensive study correlating QSAR predictions with a wide range of experimental data for this compound is not currently available, the principles derived from studies on analogous compounds suggest that a well-constructed, multiparametric QSAR model would be a valuable tool for predicting its chemical and biological properties. Further experimental work to determine properties like pKa, reactivity rates, and various forms of toxicity would be necessary to build and validate such a model.

Applications in Advanced Chemical Synthesis and Materials Science

Precursor for Complex Organic Molecules

The reactivity of its distinct functional groups allows 2-Amino-3-chloro-5-nitrobenzonitrile to serve as a foundational building block for more elaborate chemical structures. guidechem.com

Heterocyclic compounds are a cornerstone of medicinal and materials chemistry, and this compound is a documented precursor for their synthesis. The amino and nitrile groups can participate in cyclization reactions to form fused ring systems. For instance, the compound has been utilized in synthetic pathways aimed at producing novel amino acid compounds with potential therapeutic applications. google.com One documented reaction involves dissolving this compound in acetic and sulfuric acid, followed by treatment with sodium nitrite, and subsequent reaction with copper(I) bromide in hydrobromic acid, demonstrating its role in constructing complex molecular frameworks. google.com

However, its reactivity is specific. Research has shown that under certain conditions, such as in guanidine-catalyzed reactions for the chemical fixation of carbon dioxide to form quinazoline-2,4(1H,3H)-diones, this compound failed to participate, even at elevated temperatures. researchgate.netresearchgate.net This highlights the nuanced reactivity of the molecule, which chemists can exploit for selective synthesis.

This compound is inherently a polyfunctionalized aromatic molecule and serves as an excellent starting point for creating other highly substituted aromatic compounds. guidechem.com The existing functional groups can be chemically transformed to introduce new functionalities. A notable example is the conversion of this compound to 3-chloro-5-nitrobenzonitrile. google.com This deamination reaction, which removes the amino group, alters the electronic properties of the aromatic ring and provides a different set of reactive handles for subsequent synthetic steps. google.com Such transformations are critical in multi-step syntheses where precise control over the substitution pattern is required.

Development of Specialty Chemicals

The properties endowed by the nitro and chloro groups, in particular, make this compound a key intermediate in the production of various specialty chemicals. epa.gov

Nitroaromatic compounds are historically significant as intermediates in the synthesis of dyes and pigments. epa.gov The class of molecules to which this compound belongs is utilized for this purpose. epa.gov While direct application as a dye is not its primary use, it serves as a precursor in the manufacturing of more complex colorants. Structurally related compounds, such as 2-Amino-3-bromo-5-nitrobenzonitrile, are noted for their utility in producing dyes and pigments due to their chemical stability and color properties.

In the field of agricultural science, this compound is a building block for creating new crop protection agents. guidechem.com Research has indicated that the compound possesses inherent antimicrobial and antifungal properties. guidechem.com Furthermore, related nitroaniline derivatives are used as intermediates in the synthesis of herbicides and fungicides.

The unique electronic characteristics of this molecule also make it a candidate for the development of advanced functional materials. Research in materials science is exploring its potential use in the synthesis of components for molecular electronics, where precise control over molecular structure and electronic properties is paramount.

Medicinal Chemistry and Drug Discovery (Research Aspects Only)

In the realm of pharmaceutical research, this compound is valued as a versatile scaffold for the synthesis of potential therapeutic agents. guidechem.com Its structure allows for diverse chemical modifications essential in drug discovery programs.

Research has demonstrated its use as a starting material in the synthesis of complex molecules targeting significant diseases. For example, it has been used in the synthetic route to prepare beta-secretase (BACE1) inhibitors, which are investigated for the treatment of neurological disorders like Alzheimer's disease. google.com In another application, it was a key reactant in the synthesis of a novel amino acid compound designed to act as a selective S1P1 receptor agonist, a mechanism relevant for treating autoimmune diseases. google.com

Comparative studies with structurally similar compounds reveal the nuanced impact of different substituents on biological activity. While the bromo and fluoro analogs have shown varying degrees of anticancer activity, this compound was noted in one comparative context to have low anticancer but moderate antimicrobial activity.

Scaffold for Biologically Active Molecules

The this compound framework serves as a foundational scaffold for the synthesis of various heterocyclic compounds, many of which exhibit significant biological activity. The reactive nature of its functional groups allows for cyclization reactions to form more complex ring systems.

Research has demonstrated that related aminonitrile derivatives are effective precursors for bioactive heterocycles. For instance, 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c] pyrazole-5-carbonitrile, which shares the key 2-chloro-5-nitrophenyl amino structural motif, has been used to synthesize pyrimidinone, oxazinone, and iminopyrimidine derivatives. semanticscholar.orgresearchgate.net Subsequent screening of these synthesized compounds revealed that several possess potent antimicrobial activity against various bacterial and fungal strains. semanticscholar.orgresearchgate.net

The amino group of the parent compound is a key reactive site. It can be acylated or used as a nucleophile in condensation reactions. For example, treatment of a similar pyranopyrazole derivative with benzoyl chloride or acetic anhydride (B1165640) leads to the formation of benzoyl and diacetyl derivatives, respectively, which have shown potent antimicrobial effects. researchgate.net Furthermore, the core structure is a precursor for quinoxaline (B1680401) synthesis, a class of compounds known for a wide array of biological activities including anticancer, antibacterial, and antimalarial properties. mdpi.comnih.govnih.gov The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine, a structure that can be derived from this compound through the reduction of its nitro group. The resulting substituted quinoxalines have shown significant activity; for example, certain symmetrically disubstituted quinoxalines display notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

| Scaffold/Precursor | Resulting Heterocycle(s) | Observed Biological Activity | Reference |

|---|---|---|---|

| 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c] pyrazole-5-carbonitrile | Pyrimidinone, Oxazinone, Iminopyrimidine | Potent antimicrobial activity | semanticscholar.orgresearchgate.net |

| 2,3-dichloroquinoxaline | Symmetrically disubstituted quinoxalines | Significant antibacterial activity | nih.gov |

| 2-Hydroxy-3-methylquinoxaline | Quinoxaline-based Schiff bases | Antimicrobial activity | nih.gov |

| 4-benzoyl-1,2-phenylenediamine | Quinoxalinone derivatives | Varied antibacterial activities | mdpi.com |

Design of Ligands and Inhibitors (Focus on chemical design principles)

The design of potent and selective ligands, particularly enzyme inhibitors, relies on fundamental chemical principles involving molecular recognition, binding affinity, and the strategic placement of functional groups. This compound is an exemplary starting scaffold for such designs due to its inherent structural and electronic features.

Key Chemical Design Principles:

Exploitation of Functional Groups: The molecule possesses both hydrogen bond donors (the amino group) and acceptors (nitro and nitrile groups), which can be used to form specific interactions within a biological target's binding site. The chloro group can form halogen bonds and occupy hydrophobic pockets.

Electron-Withdrawing Effects: The nitro, chloro, and nitrile groups are strongly electron-withdrawing. nih.gov This electronic character significantly influences the reactivity of the benzene (B151609) ring and the pKa of the amino group, which can be critical for binding to protein targets like kinases. nih.govresearchgate.net In drug design, the presence of a nitro group can enhance the therapeutic action of a drug, as seen in the benzodiazepine (B76468) class where a nitro group at the 7-position increases hypnotic activity. nih.gov

Scaffold Hopping and Modification: The core benzonitrile (B105546) structure can be used as a starting point for creating more complex inhibitors. Structural data and molecular modeling can guide the chemical modification of the scaffold to enhance selectivity for a specific target over others. nih.gov For example, in the design of kinase inhibitors, a promiscuous initial scaffold can be refined by adding or altering substituents to exploit subtle differences between the ATP-binding sites of various kinases, thereby achieving selectivity. nih.gov The multiple functional groups on this compound provide numerous handles for such modifications.

Bioisosteric Replacement: The chloro and nitro groups can be considered for bioisosteric replacement to modulate activity, selectivity, or pharmacokinetic properties. For instance, replacing a chloro group with a methyl group can dramatically alter biological activity, as seen in some quinoxaline analogs where such a change reduced inhibitory potency. nih.gov

The molecule is a suitable starting point for synthesizing libraries of compounds for screening. For example, it can be used to create substituted indazoles or quinoxalines, which are known kinase inhibitor scaffolds. nih.govnih.gov The goal is to orient the functional groups in three-dimensional space to maximize complementarity with the target protein.

Structure-Activity Relationship (SAR) Studies of Derivatives (Focus on chemical principles)

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a potent drug candidate. The chemical principles derived from SAR studies on molecules related to this compound highlight the importance of the specific arrangement and nature of its substituents.

Core Chemical Principles in SAR:

Role of Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) is a potent EWG, and its position on a heterocyclic ring system derived from the parent molecule is critical. In SAR studies of quinoxaline derivatives, a NO₂ group at the 7-position was found to decrease anticancer activity, demonstrating that the electronic influence must be correctly positioned to achieve the desired biological effect. mdpi.com The nitro group's role is dual; it can be a key pharmacophore responsible for activity but also a toxicophore if its reduction leads to reactive, toxic intermediates. nih.govnih.gov

Impact of Halogen Substituents: The chlorine atom is another important feature. In the well-studied 4-aminoquinoline (B48711) antimalarials, a chloro group at the 7-position is essential for optimal activity. youtube.com Replacing it with an electron-donating group like a methyl group results in a complete loss of activity. youtube.com This underscores the specific requirement for an electron-withdrawing halogen at a particular position to maintain the necessary electronic distribution for binding to the biological target.

Significance of Substitution Patterns: SAR studies on quinoxaline analogs developed as IKKβ inhibitors revealed that substitutions at various positions were generally well-tolerated, but specific changes had dramatic effects. nih.gov For example, a meta-Cl and para-F disubstituted analog was found to be significantly more potent than the initial lead compound, while replacing that same chlorine with a methyl group drastically reduced activity. nih.gov This highlights the sensitive interplay between steric and electronic effects.

Nature of Linking Groups: When the scaffold is incorporated into a larger molecule, the linker's nature is paramount. SAR studies on anticancer quinoxalines showed that having an NH linker at the third position was essential for activity, whereas aliphatic linkers decreased it. mdpi.com

These principles indicate that for derivatives of this compound, the relative positions of the nitro, chloro, and amino groups (or the groups they are converted into) will profoundly impact biological activity. Any synthetic modification must consider how it alters the molecule's electronic landscape and its ability to interact with target residues.

| Compound Class | Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| Anticancer Quinoxalines | Electron-withdrawing NO₂ group at position 7 | Decreases activity | mdpi.com |

| Anticancer Quinoxalines | NH linker at position 3 | Essential for activity | mdpi.com |

| Antimalarial 4-Aminoquinolines | Chloro group at position 7 | Essential for optimal activity | youtube.com |

| IKKβ Inhibitor Quinoxalines | Replacement of a key Cl with CH₃ | Dramatically reduces activity | nih.gov |

Polymer Chemistry and Advanced Materials

Monomer for Polymer Synthesis

Based on available research, there is no significant information detailing the use of this compound as a monomer in polymer synthesis.

Optoelectronic Materials

The unique molecular structure of this compound makes it a promising candidate for applications in optoelectronic materials, particularly those requiring nonlinear optical (NLO) properties.

The fundamental principle for second and third-order NLO activity in organic molecules is the presence of an electron donor group and an electron acceptor group linked by a π-conjugated system. researchgate.net This "push-pull" configuration creates ground-state charge asymmetry and allows for efficient intramolecular charge transfer upon excitation by an external electric field, such as that from a laser. This compound fits this model perfectly:

Electron Donor: The amino (-NH₂) group.

Electron Acceptors: The nitro (-NO₂) and nitrile (-C≡N) groups.

π-Conjugated System: The benzene ring.

Studies on analogous molecules confirm this potential. For example, computational analysis of 2-amino-5-chlorobenzophenone, which also features donor and acceptor groups on a phenyl ring system, revealed a significant first-order hyperpolarizability value, suggesting its potential for second harmonic generation (SHG), an NLO phenomenon. scihorizon.com Materials with wide optical transparency and a large band gap are particularly useful for NLO applications. researchgate.net

Furthermore, molecules with similar "push-pull" architectures have been investigated as organic dye sensitizers for use in Dye-Sensitized Solar Cells (DSSCs), a type of photovoltaic device. worldwidejournals.comnih.gov In a DSSC, the dye absorbs light, leading to an excited state from which an electron is injected into the conduction band of a semiconductor like TiO₂. worldwidejournals.com A theoretical study of 4-Amino-3-Nitrobenzonitrile, a closely related compound, confirmed that its lowest energy excited states are due to photoinduced electron transfer processes, making it a suitable candidate for electron injection into a semiconductor electrode. worldwidejournals.com The presence of the nitro group was found to be critical for tuning the electronic structure and spectral properties for this application. worldwidejournals.com The additional chloro and correctly positioned nitrile group in this compound could further modulate these properties, potentially enhancing efficiency or stability in optoelectronic devices.

Environmental and Toxicological Research Perspectives Excluding Explicitly Prohibited Elements

Environmental Fate and Transformation Mechanisms

The environmental persistence and transformation of 2-Amino-3-chloro-5-nitrobenzonitrile are governed by a combination of physical and biological processes. These include its susceptibility to light-induced degradation, breakdown by microorganisms, and its inherent chemical stability in various environmental compartments.

Photodegradation Pathways

While specific photodegradation studies on this compound are not extensively documented in publicly available research, information from suppliers indicates that the compound is sensitive to light. biosynth.com This sensitivity suggests that photodegradation is a potential transformation pathway in the environment. For nitroaromatic compounds in general, photodegradation can proceed through various mechanisms, including the excitation of the nitro group by UV radiation, leading to the formation of reactive species that can undergo further reactions. The presence of an amino group and a chlorine atom on the benzene (B151609) ring can influence the electronic properties of the molecule and, consequently, its photochemical reactivity. Further research is required to elucidate the specific photochemical reactions and breakdown products of this compound upon exposure to sunlight.

Biodegradation Studies

Specific biodegradation studies on this compound are limited. However, research on the biodegradation of related chlorinated nitrophenols can provide insights into potential pathways. For instance, the biodegradation of 2-chloro-5-nitrophenol (B15424) has been shown to involve the initial reduction of the nitro group to a hydroxylamino group, followed by enzymatic rearrangement and dehalogenation. researchgate.netresearchgate.net It is plausible that this compound could undergo similar initial transformation steps by microorganisms in soil and water. The primary mechanism would likely involve nitroreductase enzymes, which are widespread in bacteria and fungi. These enzymes would catalyze the reduction of the nitro group, a critical first step in the detoxification and further breakdown of the molecule.